4-(4-Diethylaminobutoxy)benzophenone

Description

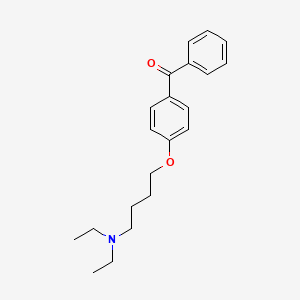

4-(4-Diethylaminobutoxy)benzophenone is a benzophenone derivative characterized by a diethylamino-substituted butoxy chain at the para position of one phenyl ring. Benzophenones are widely studied for their biological and chemical versatility, including applications in antimicrobial, anticancer, and material science research .

Properties

Molecular Formula |

C21H27NO2 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

[4-[4-(diethylamino)butoxy]phenyl]-phenylmethanone |

InChI |

InChI=1S/C21H27NO2/c1-3-22(4-2)16-8-9-17-24-20-14-12-19(13-15-20)21(23)18-10-6-5-7-11-18/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3 |

InChI Key |

GWSRIUFFKGTYNR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Antibacterial Activity

- Benzophenone Derivatives (A8–10, B10–12): Exhibit moderate to potent antibacterial activity (MIC: 0.5–8 µg/mL) against Gram-positive bacteria. However, diphenyl-substituted derivatives (A11–15, B13–17) show superior potency (32-fold increase in activity compared to simpler benzophenones), attributed to enhanced hydrophobicity .

Anticancer Activity

- Tamoxifen Analogues (e.g., 5c, 5e): Benzophenone derivatives with piperazino or N-methylpiperazino groups show 2-fold higher antiproliferative activity than tamoxifen in breast cancer cells. The diethylaminobutoxy group in 4-(4-Diethylaminobutoxy)benzophenone may similarly enhance ER-binding affinity due to its bulky, lipophilic nature .

Antifungal Activity

Physical and Chemical Properties

| Compound | Melting Point (°C) | Water Solubility | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|

| This compound | Not reported | Low | ~3.5 | Diethylaminobutoxy |

| 4-(Trifluoromethyl)benzophenone | 114–116 | Insoluble | 3.8 | Trifluoromethyl |

| Michler’s Ketone | 174–176 | Insoluble | 2.7 | 4,4'-Bis(dimethylamino) |

| 4-(Dimethylaminoethoxy)benzophenone | Not reported | Low | ~2.9 | Dimethylaminoethoxy |

- Hydrophobicity Trends : Longer alkoxy chains (e.g., butoxy, dodecyloxy) increase logP values, enhancing membrane permeability but reducing water solubility .

- Electron Effects : Trifluoromethyl and halogen substituents (e.g., bromomethyl) introduce electron-withdrawing effects, altering reactivity and binding interactions .

Key Findings and Implications

Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., diphenyl, dodecyloxy) enhance antibacterial activity but may compromise solubility .

Electron-Donating vs. Withdrawing Groups: Hydroxy and amino groups enhance antifungal/anticancer activity, while halogen or trifluoromethyl groups favor material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.